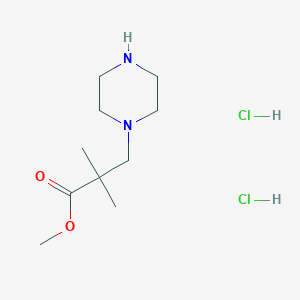
2,2-Dimethyl-3-piperazin-1-yl-propionic acid methyl ester dihydrochloride
Cat. No. B1454770
Key on ui cas rn:
1198178-56-1
M. Wt: 273.2 g/mol
InChI Key: JBGLUXPMWADOJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08314092B2
Procedure details


Dissolve methyl 2,2-dimethyl-3-(piperazin-1-yl)propanoate dihydrochloride (112.0 g, 409.95 mmoles) in water (250 mL). Add solid sodium bicarbonate to give an aqueous layer of pH 4 and extract the mixture into a solution of 10% DCM in diethyl ether (300 mL) to remove some dark solid matter and some color. Discard the organic layer. Basify the aqueous phase to pH 8 with 2M aqueous sodium hydroxide solution, then saturate with solid sodium chloride. Extract into a 10% solution of isopropanol in chloroform. Add further 2M aqueous sodium hydroxide to maintain pH 8. Repeat the extraction into a 10% solution of isopropanol in chloroform. Continue the extraction process until 85% of the expected material has been recovered. Wash the isopropanol in chloroform solution with brine, dry over Na2SO4, filter and evaporate to give methyl 2,2-dimethyl-3-(piperazin-1-yl)propanoate hydrochloride (82.1 g % yield). MS (m/z): 201.1 (M+1).
Quantity
112 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[ClH:1].Cl.[CH3:3][C:4]([CH3:16])([CH2:9][N:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1)[C:5]([O:7][CH3:8])=[O:6].C(=O)(O)[O-].[Na+]>O>[ClH:1].[CH3:3][C:4]([CH3:16])([CH2:9][N:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1)[C:5]([O:7][CH3:8])=[O:6] |f:0.1.2,3.4,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
112 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.Cl.CC(C(=O)OC)(CN1CCNCC1)C
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an aqueous layer of pH 4
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extract the mixture into a solution of 10% DCM in diethyl ether (300 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove some dark solid matter
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
Basify the aqueous phase to pH 8 with 2M aqueous sodium hydroxide solution, then saturate with solid sodium chloride
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Extract into a 10% solution of isopropanol in chloroform
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Add further 2M aqueous sodium hydroxide
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain pH 8
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Repeat the extraction into a 10% solution of isopropanol in chloroform
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
has been recovered
|
WASH
|
Type
|
WASH
|
|
Details
|
Wash the isopropanol in chloroform solution with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dry over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporate
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.CC(C(=O)OC)(CN1CCNCC1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 82.1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 84.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
